molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2499569
CAS No.: 1293284-71-5
M. Wt: 218.304
InChI Key: OPJBXDSNWFLUNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole involves several steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the formation of the octahydropyrrolo[3,4-c]pyrrole ring system . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. Specifically, it can be utilized in:

  • Reagent Applications : Used in a variety of organic reactions to facilitate the synthesis of other compounds.
  • Building Block for Drug Development : Its derivatives are often explored for potential pharmaceutical applications due to their unique properties .

Biological Activities

Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment .
  • Anticancer Potential : There is ongoing investigation into its efficacy against various cancer cell lines, suggesting it may play a role in cancer therapeutics .
  • Neurological Applications : The compound's interaction with neurotransmitter systems has led to studies exploring its potential in treating neurological disorders .

Pharmaceutical Development

The compound is being investigated for its therapeutic potential across several domains:

  • Orexin Receptor Modulation : Research has identified derivatives of this compound that act as modulators of orexin receptors, which are implicated in sleep-wake regulation and appetite control .
  • Therapeutic Agents : Ongoing studies aim to evaluate its effectiveness as a therapeutic agent for various diseases, including neurological conditions and metabolic disorders .

Material Science

In addition to its biological applications, this compound is also being explored in material science:

  • Development of New Materials : The compound's unique chemical properties make it suitable for use in the development of novel materials with specific functionalities .
  • Intermediate in Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural advancements .

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against certain cancer cell lines.
Study 2Antimicrobial EffectsShowed effectiveness against multiple bacterial strains.
Study 3Orexin Receptor ModulationIdentified as a potential therapeutic agent for sleep disorders.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a synthetic compound with potential biological activities that have garnered attention in scientific research. Characterized by its unique molecular structure, this compound is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

  • Molecular Formula : C12H18N4
  • Molecular Weight : 218.3 g/mol
  • CAS Number : 1293284-71-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The compound's mechanism involves reversible binding to these targets, which can influence cellular pathways associated with disease processes.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The compound under discussion may share similar attributes. For instance, related pyrrole derivatives have demonstrated effective inhibitory activities against various microbial strains.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been suggested that the compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition
    • A comparative study involving pyrrole derivatives showed that certain compounds exhibited strong inhibitory effects on tyrosinase, an enzyme linked to melanin production and implicated in various skin disorders.
    • The compound A12 from a related series demonstrated an IC50 value of 0.97 μM, significantly outperforming the reference inhibitor kojic acid (IC50: 28.72 μM) in terms of efficacy against tyrosinase .
  • Molecular Docking Studies
    • Molecular docking experiments have been conducted to elucidate the interaction between pyrrole derivatives and their biological targets. These studies provide insights into how structural modifications can enhance biological activity and specificity towards targets like tyrosinase .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
A12Pyrrole DerivativeStrong tyrosinase inhibitor
Kojic AcidNatural CompoundReference standard for inhibition
Other Pyrrole DerivativesVariousAntimicrobial and anticancer activities

Properties

IUPAC Name

5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJBXDSNWFLUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CNCC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-(4,6-Dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (0.92 g, 2.9 mmol), DCM (10 mL) and TFA (5 mL) were stirred at 23° C. for 2 h. The mixture was concentrated to remove the volatiles, diluted with EtOAc and 1N aq. NaOH, and extracted with EtOAc (3×). The organic fractions were dried and concentrated to give the title compound (0.61 g, 96%) that contained a small amount of DCM and was used as is. MS (ESI) mass calcd. for C12H18N4, 218.30; m/z found, 219.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 6.27 (s, 1H), 3.81-3.70 (m, 2H), 3.55-3.48 (m, 2H), 3.16-3.07 (m, 2H), 2.94-2.78 (m, 4H), 2.29 (s, 6H).
Name
5-(4,6-Dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

HOAc. To a 4 L high pressure autoclave equipped with mechanical stirring, temperature probe, heating jacket, and gas inlet were added 5% Pd/C (66.9 g, Johnson Matthey 5R338, 56.8% H2O, 3.45 mol %) and a solution of 2-benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole (160 g, 519 mmol) and acetic acid (30 mL, 519 mmol) in ethanol (3.2 L). The mixture was stirred at 50° C. under 50 psi of H2(g) for 4 h. The catalyst was removed and the resulting solution was then concentrated under reduced pressure to provide the desired product as a white solid (144 g, quantitative yield) as the HOAc salt. MS (ESI): mass calcd. for C12H18N4, 218.15; m/z found 219 [M+H]+. 1H-NMR (CDCl3, 400 MHz): 6.30 (s, 1H), 3.79-3.59 (m, 4H), 3.39 (m, 2H), 3.09-2.88 (m, 4H), 2.29 (s, 6H), 1.93 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
3.2 L
Type
solvent
Reaction Step Five
Name
Quantity
66.9 g
Type
catalyst
Reaction Step Six

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